molecular formula C10H6BrF3N2 B176477 6-Bromo-2-(trifluoromethyl)quinolin-4-amine CAS No. 1700-91-0

6-Bromo-2-(trifluoromethyl)quinolin-4-amine

Cat. No. B176477
CAS RN: 1700-91-0
M. Wt: 291.07 g/mol
InChI Key: JGIPJERESKYPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(trifluoromethyl)quinolin-4-amine is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is commonly referred to as BTQ and has been studied extensively for its potential use in various fields such as pharmaceuticals, medicinal chemistry, and materials science. In

Mechanism Of Action

The exact mechanism of action of BTQ is not fully understood, but it is believed to exert its antitumor activity through the inhibition of DNA topoisomerase I and II enzymes, which are essential for DNA replication and cell division. BTQ has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells.

Biochemical And Physiological Effects

BTQ has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, BTQ has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. However, the exact biochemical and physiological effects of BTQ on normal cells and tissues are not fully understood and require further investigation.

Advantages And Limitations For Lab Experiments

One of the main advantages of BTQ is its relatively simple synthesis method, which makes it a cost-effective compound for scientific research. In addition, BTQ has been extensively studied for its potential use in various fields such as medicinal chemistry, materials science, and pharmaceuticals. However, one of the limitations of BTQ is its potential toxicity, which requires careful handling and disposal in lab experiments.

Future Directions

There are several future directions for the study of BTQ. One area of interest is the development of new anticancer drugs based on the structure of BTQ. Another area of interest is the synthesis of novel organic materials with unique optical and electronic properties using BTQ as a building block. In addition, further investigation is needed to fully understand the biochemical and physiological effects of BTQ on normal cells and tissues.

Synthesis Methods

The synthesis of BTQ involves the reaction of 6-bromo-2-nitroaniline with trifluoroacetic acid and tin (II) chloride to form the intermediate 6-bromo-2-(trifluoromethyl)nitrobenzene. This intermediate is then reduced with iron powder to yield the final product, 6-bromo-2-(trifluoromethyl)quinolin-4-amine. The synthesis of BTQ is relatively simple and can be performed on a large scale, making it a cost-effective compound for scientific research.

Scientific Research Applications

BTQ has been extensively studied for its potential use in various fields such as medicinal chemistry, materials science, and pharmaceuticals. In medicinal chemistry, BTQ has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. In materials science, BTQ has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In pharmaceuticals, BTQ has been studied for its potential use as a scaffold for the development of new drugs for various diseases.

properties

CAS RN

1700-91-0

Product Name

6-Bromo-2-(trifluoromethyl)quinolin-4-amine

Molecular Formula

C10H6BrF3N2

Molecular Weight

291.07 g/mol

IUPAC Name

6-bromo-2-(trifluoromethyl)quinolin-4-amine

InChI

InChI=1S/C10H6BrF3N2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H,(H2,15,16)

InChI Key

JGIPJERESKYPHO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)N

synonyms

6-BroMo-2-(trifluoroMethyl)quinolin-4-aMine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.